Cas no 17466-06-7 (3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide)
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide structure](https://www.kuujia.com/scimg/cas/17466-06-7x500.png)
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
- 7H-1,2,3-Triazolo[4,5-d]pyrimidine-7-thione, 3,6-dihydro-3-(4-methylphenyl)-
- 3-(P-tolyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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- MDL: MFCD16653058
- Inchi: 1S/C11H9N5S/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
- InChI Key: HCVKRAGMMSOJCK-UHFFFAOYSA-N
- SMILES: C1NC(=S)C2N=NN(C3=CC=C(C)C=C3)C=2N=1
Experimental Properties
- Density: 1.50±0.1 g/cm3(Predicted)
- Melting Point: 152-153 °C(Solv: ethanol (64-17-5); N,N-dimethylformamide (68-12-2))
- Boiling Point: 473.5±55.0 °C(Predicted)
- pka: 7.28±0.20(Predicted)
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236848-0.5g |
3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
17466-06-7 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-236848-0.25g |
3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
17466-06-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Life Chemicals | F2147-0346-2.5g |
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
17466-06-7 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
TRC | M216506-100mg |
3-(4-methylphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
17466-06-7 | 100mg |
$ 115.00 | 2022-06-02 | ||
Life Chemicals | F2147-0346-0.25g |
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
17466-06-7 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
Enamine | EN300-236848-1.0g |
3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
17466-06-7 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-236848-0.05g |
3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
17466-06-7 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-236848-5.0g |
3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
17466-06-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2147-0346-10g |
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
17466-06-7 | 95%+ | 10g |
$2033.0 | 2023-09-06 | |
Life Chemicals | F2147-0346-0.5g |
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
17466-06-7 | 95%+ | 0.5g |
$459.0 | 2023-09-06 |
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Compound CAS No. 17466-06-7: 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl Hydrosulfide
The compound with CAS No. 17466-06-7, known as 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of hydrosulfides, which are sulfur-containing organic compounds with unique chemical properties. The structure of this compound includes a triazolo[4,5-d]pyrimidine ring system, which is a heterocyclic aromatic compound with three nitrogen atoms in the ring. The presence of a 4-methylphenyl group attached to the triazolo[4,5-d]pyrimidine ring adds further complexity and functionality to the molecule.
Recent studies have highlighted the importance of triazolo[4,5-d]pyrimidine derivatives in drug discovery and development. These compounds are known for their ability to interact with various biological targets, such as enzymes and receptors, making them promising candidates for therapeutic applications. The hydrosulfide functional group in this compound introduces additional reactivity and stability, which can be advantageous in both synthetic and biological contexts.
The synthesis of 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide involves a series of well-established organic reactions. The starting materials typically include aromatic amines and sulfur-containing reagents, which undergo condensation and cyclization reactions to form the desired product. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for further studies.
In terms of applications, this compound has shown potential in the field of antimicrobial research. Studies have demonstrated that certain triazolo[4,5-d]pyrimidine derivatives exhibit potent activity against a wide range of bacterial and fungal pathogens. The presence of the hydrosulfide group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit key enzymatic pathways involved in pathogenicity.
Moreover, this compound has been investigated for its anticancer properties. Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The triazolo[4,5-d]pyrimidine core is particularly interesting due to its ability to interact with DNA and other cellular components involved in oncogenesis.
Another area of interest is the use of this compound as a building block in medicinal chemistry. Its modular structure allows for further functionalization and diversification into libraries of related compounds for high-throughput screening. This approach has been widely adopted in drug discovery programs targeting various diseases.
From an environmental perspective, researchers have also explored the biodegradability and eco-toxicity of this compound. Initial findings indicate that it exhibits low toxicity towards non-target organisms under controlled conditions. However, further studies are required to fully assess its environmental impact and ensure sustainable use.
In conclusion, 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (CAS No. 17466-06-7) is a versatile compound with significant potential in multiple areas of research and application. Its unique chemical structure and functional groups make it an attractive candidate for drug development and material science. As research continues to uncover its full range of properties and uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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